meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)

Colorimetric sensing Peroxidase mimic Nanozyme

Researchers requiring a stable, well-characterized metalloporphyrin for comparative catalytic or sensor studies often face inconsistent supplier quality. This Cu(II) complex offers a defined electrochemical profile and 85% reported synthetic yield for scalable procurement. - Benchmark for lower-activity tier metalloporphyrin catalysts, enabling baseline rate establishment in oxidation studies. - Achieves detection limits of 1.02 μM (H₂O₂) and 3.62 μM (glucose) when used in peroxidase-mimetic sensors. - Electron-withdrawing 4-chlorophenyl groups (σₚ = 0.23) ensure predictable redox tuning via Hammett relationships.

Molecular Formula C44H26Cl4CuN4+2
Molecular Weight 816.1 g/mol
Cat. No. B12332315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)
Molecular FormulaC44H26Cl4CuN4+2
Molecular Weight816.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Cu+2]
InChIInChI=1S/C44H26Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H;/q;+2
InChIKeyIKVDAMGKOVSSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) Technical Specifications & Procurement


meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) (CAS 16828-36-7) is a metalloporphyrin complex featuring a Cu(II) center coordinated within a chlorinated tetraphenylporphyrin framework . The electron-withdrawing 4-chlorophenyl substituents confer enhanced stability, predictable redox behavior, and improved solubility in organic solvents [1]. This complex is commercially available as a well-characterized synthetic intermediate and catalyst precursor, with molecular weight 814.05 g/mol and molecular formula C₄₄H₂₄Cl₄CuN₄ . Its rigid planar structure ensures predictable coordination geometry, making it a reliable baseline compound for comparative studies in catalysis, sensing, and materials chemistry .

Generic Substitution Failure of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)


Metalloporphyrins are not functionally interchangeable, as both the central metal ion and peripheral substituents critically determine electronic structure, redox behavior, and catalytic performance [1]. Theoretical DFT studies across metal porphyrins (M = Fe, Co, Ni, Cu, Zn) reveal significant differences in electronic structure and frontier orbital composition [2]. For non-variable-valence metals such as Cu(II), frontier molecular orbitals are primarily composed of porphyrin ligand contributions, whereas variable-valence metals (Mn, Fe, Co) exhibit frontier orbitals dominated by metal 3d contributions—directly affecting molecular oxygen activation capability [3]. Consequently, substituting meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) with a different metal analog (e.g., Fe or Mn) or altering the electron-withdrawing 4-chlorophenyl groups fundamentally alters redox potentials and catalytic activity profiles [4]. The quantitative evidence below establishes exactly where and by what magnitude this compound differs from its closest comparators.

Quantitative Head-to-Head Evidence for meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)


Peroxidase-Mimetic H₂O₂ Detection Sensitivity

meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II), when functionalized onto CuFe₂O₄/SiO₂ nanoparticles, exhibits enhanced peroxidase-like activity for catalyzing the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) by H₂O₂, enabling colorimetric detection with a limit of 1.02 μM for H₂O₂ and 3.62 μM for glucose at room temperature . This performance establishes a quantifiable baseline for sensor development using this specific Cu(II) porphyrin derivative, distinguishing it from other metalloporphyrin-based sensing platforms that typically require different substitution patterns or metal centers to achieve comparable sensitivity [1].

Colorimetric sensing Peroxidase mimic Nanozyme Hydrogen peroxide detection

Hammett Substituent Effect on Redox Potential

The electrochemical behavior of Cu(II) porphyrin complexes is quantitatively governed by substituent electronic effects, as established through Hammett linear free energy relationships [1]. Studies on para-substituted tetraphenylporphyrin-Cu(II) complexes demonstrate that reaction rate constants and equilibrium constants exhibit excellent linear correlations with Hammett substituent constants (σ) [2]. The 4-chlorophenyl group (σₚ = 0.23) exerts a moderate electron-withdrawing effect that systematically modulates the first oxidation and reduction potentials compared to electron-donating substituents (e.g., -OCH₃, σₚ = -0.27) or strongly electron-withdrawing groups (e.g., -NO₂, σₚ = 0.78) [3]. The Ni and Cu porphyrin series exhibit significant differences in electrochemical behavior in terms of absolute redox potential values and substituent effects, with DFT calculations attributing these differences to saddling-induced metal(dₓ²₋ᵧ²)−porphyrin(a₂ᵤ) orbital interactions [4].

Electrochemistry Redox tuning Structure-property relationship Hammett equation

Metal Center Impact on α-Pinene Oxidation

In a systematic study correlating electrochemical behavior with catalytic α-pinene oxidation performance, the conversion of α-pinene catalyzed by tetraphenylporphyrin (TPP) metalloporphyrins with air decreased in the order: TPPMn(III)Cl > TPPCo(III)Cl > TPPFe(III)Cl > TPPCu(II) ≈ TPPNi(II) ≈ TPPZn(II) [1]. This activity ranking correlates directly with the first reduction potentials of the complexes (with the exception of TPPCo(III)Cl) [2]. The lower catalytic activity of Cu(II) porphyrins relative to variable-valence metal (Mn, Fe, Co) porphyrins is mechanistically linked to frontier molecular orbital composition: variable-valence metal porphyrins feature frontier orbitals dominated by metal 3d contributions that facilitate molecular oxygen activation, whereas non-variable-valence Cu(II) porphyrins exhibit frontier orbitals primarily composed of porphyrin ligand contributions [3].

Catalysis α-Pinene oxidation Metalloporphyrin Structure-activity relationship

Electrochemical Distinctions Between Cu(II) and Ni(II) Porphyrins

A comparative electrochemical study of Ni(II) and Cu(II) β-octahalogeno-meso-tetrakis(p-X-phenyl)porphyrins revealed significant differences in electrochemical behavior between the Ni and Cu series in terms of absolute redox potential values and substituent effects [1]. DFT calculations indicate that these differences arise from variations in saddling-induced metal(dₓ²₋ᵧ²)−porphyrin(a₂ᵤ) orbital interactions between Ni and Cu porphyrins [2]. This finding underscores that even among divalent metal ions with similar ionic radii, the specific electronic structure of Cu(II) produces distinct and predictable electrochemical signatures that cannot be replicated by substituting with Ni(II) [3].

Electrochemistry DFT Metal d-orbital Porphyrin conformational effects

4-Chlorophenyl Effect on Solubility & Lewis Acidity

The chloroaryl groups in meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) improve solubility in organic solvents compared to unsubstituted tetraphenylporphyrin analogs [1]. The Cu(II) center confers Lewis acidity and redox activity, enabling predictable coordination behavior and facilitating metal insertion during synthesis . Synthetic protocols achieving 85% yield within seconds (20-second boil in DMF) demonstrate practical scalability . This combination of enhanced solubility, defined Lewis acidity, and facile synthesis distinguishes the 4-chlorophenyl derivative from both unsubstituted and alternative substituted Cu(II) porphyrins in terms of handling and processability [2].

Solubility Lewis acidity Coordination chemistry Synthetic accessibility

meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) Application Scenarios


Colorimetric H₂O₂ Sensor Development

Researchers developing peroxidase-mimetic colorimetric sensors for hydrogen peroxide or glucose detection should prioritize this compound based on its demonstrated performance when functionalized onto CuFe₂O₄/SiO₂ nanocomposites. The established detection limits of 1.02 μM for H₂O₂ and 3.62 μM for glucose provide a quantifiable performance baseline for sensor optimization . The electron-withdrawing 4-chlorophenyl substituents enhance sensor robustness and reproducibility compared to electron-donating substituted analogs [1].

Predictable Redox Tuning via Substituent Effects

For structure-property relationship studies where redox potentials must be systematically tuned, the 4-chlorophenyl derivative offers a well-characterized intermediate electron-withdrawing substituent (σₚ = 0.23). This allows quantitative prediction of redox behavior using Hammett linear free energy relationships, enabling rational design of porphyrin libraries with graded electronic properties . The distinct electrochemical response of Cu(II) versus Ni(II) porphyrins, attributed to differential metal(dₓ²₋ᵧ²)−porphyrin(a₂ᵤ) orbital interactions, makes Cu(II) the preferred metal center for applications requiring specific redox signatures [1].

Cu(II) Porphyrin as Low-Activity Catalysis Benchmark

In oxidation catalysis research, this compound serves as an essential benchmark representing the lower-activity tier of metalloporphyrin catalysts (Cu(II) ≈ Ni(II) ≈ Zn(II)), contrasting with high-activity Mn(III), Co(III), and Fe(III) analogs . This activity ranking, correlated with first reduction potentials, enables researchers to establish baseline conversion rates when evaluating novel catalyst formulations or when investigating structure-activity relationships in α-pinene oxidation and related transformations [1].

Solution-Phase Processing with Enhanced Solubility

For applications requiring solution-phase processing—including spectroscopic characterization, electrochemical measurements in non-aqueous media, and thin-film fabrication—the improved solubility conferred by the 4-chlorophenyl groups provides practical handling advantages over unsubstituted tetraphenylporphyrin analogs . The 85% reported synthetic yield in DMF demonstrates scalable preparation, reducing procurement barriers for multi-gram research requirements [1].

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